

Sourcing and Application of 1,3,7-Trimethyluric Acid Analytical Reference Standards

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Compound of Interest

Compound Name: 1,3,7-Trimethyluric acid

Cat. No.: B1664534

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sourcing and analytical application of **1,3,7-Trimethyluric acid** reference standards. **1,3,7-Trimethyluric acid** is a metabolite of caffeine and serves as a valuable biomarker for studying the activity of cytochrome P450 enzymes, particularly CYP3A4.^{[1][2]} Accurate quantification of this metabolite is crucial in various research and drug development settings.

Sourcing and Characterization of Analytical Reference Standards

High-purity **1,3,7-Trimethyluric acid** analytical reference standards are essential for accurate and reproducible analytical results. Several reputable suppliers offer this compound, often accompanied by a Certificate of Analysis (CoA) detailing its purity and characterization.

Table 1: Suppliers and Properties of **1,3,7-Trimethyluric Acid** Reference Standards

Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
LGC Standards	TRC-T795000	>98%	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.19
Santa Cruz Biotechnology	sc-224927	≥98% (HPLC)	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.19
MedChemExpress	HY-113327	99.99%	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.19
Simson Pharma Limited	-	-	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.19
HTS Biopharma	HTS-C-001TA	-	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.2
GlpBio	GC46387	>99.00%	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.2
Cayman Chemical	16949	≥98%	5415-44-1	C ₈ H ₁₀ N ₄ O ₃	210.2

It is imperative to obtain the Certificate of Analysis from the chosen supplier to confirm the identity and purity of the reference standard before use.

Quantitative Data Summary

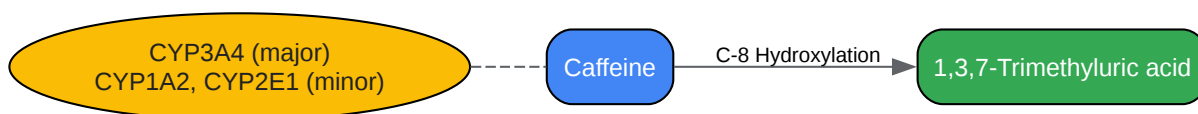
The following table summarizes key quantitative data for **1,3,7-Trimethyluric acid**.

Table 2: Physicochemical and Solubility Data for **1,3,7-Trimethyluric Acid**

Parameter	Value	Reference
Molecular Weight	210.19 g/mol	[3]
Melting Point	>300 °C	[4]
Solubility in DMSO	20 mg/mL	[5]
Solubility in DMF	5 mg/mL	[5]
Solubility in Water	5.5 mg/mL at 15 °C	
Storage Temperature	-20°C	[1][5]
Solution Stability (-20°C)	1 month	[1][5]
Solution Stability (-80°C)	6 months	[1]

Metabolic Pathway of 1,3,7-Trimethyluric Acid Formation

1,3,7-Trimethyluric acid is a downstream metabolite of caffeine. The primary metabolic pathway involves the C-8 hydroxylation of caffeine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. Other CYP isoforms such as CYP1A2 and CYP2E1 may also contribute to a lesser extent.[4]

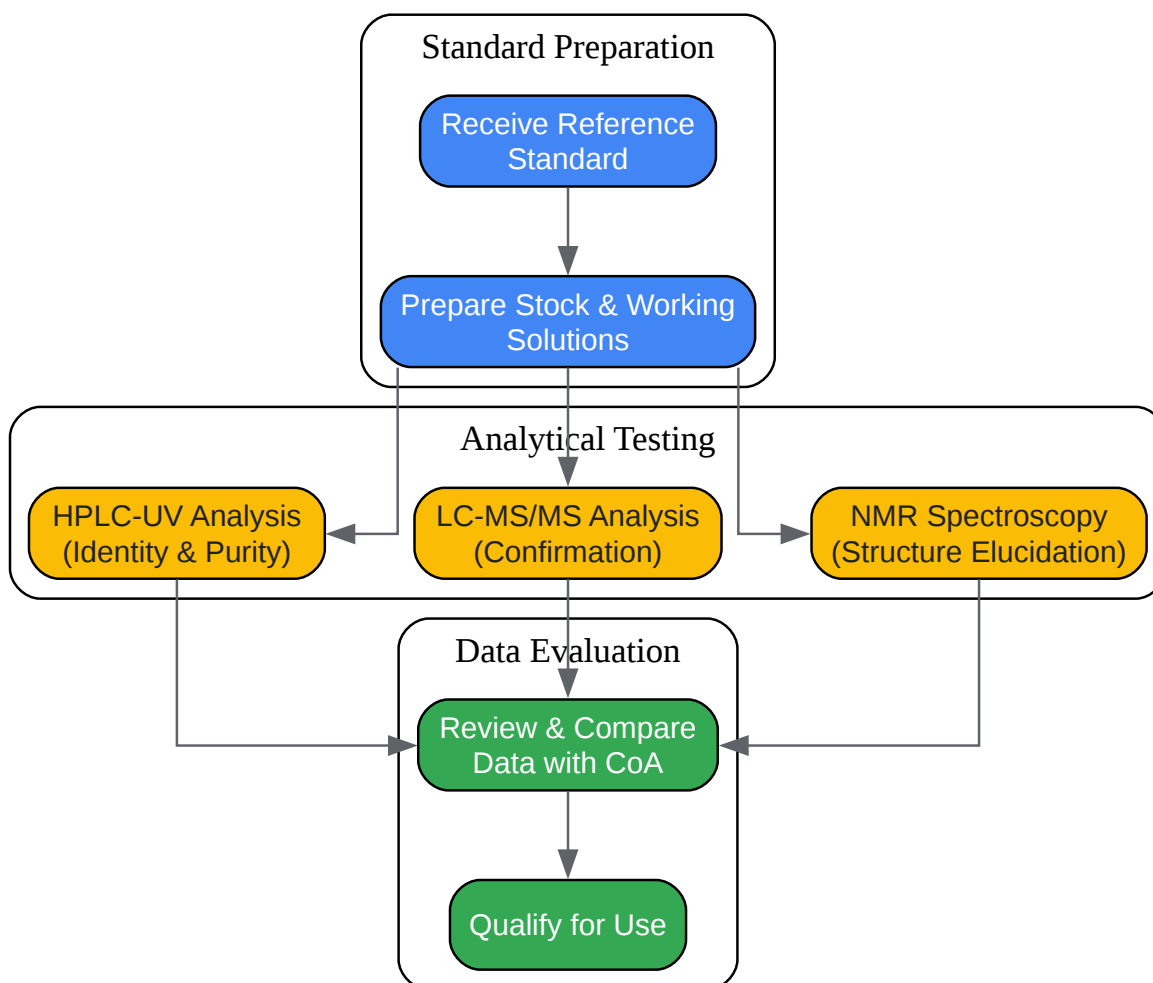


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Caffeine Metabolism to 1,3,7-Trimethyluric Acid

Experimental Workflow for Analytical Standard QC

The following workflow outlines the steps for the quality control of a **1,3,7-Trimethyluric acid** analytical reference standard.



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QC Workflow for **1,3,7-Trimethyluric Acid** Standard

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of **1,3,7-Trimethyluric acid** for calibration and quality control.

Materials:

- **1,3,7-Trimethyluric acid** analytical reference standard

- Dimethyl sulfoxide (DMSO), HPLC grade
- Methanol, HPLC grade
- Deionized water, 18.2 MΩ·cm
- Class A volumetric flasks
- Calibrated analytical balance
- Calibrated pipettes

Procedure:

- Stock Solution (1 mg/mL):
 - Accurately weigh approximately 10 mg of **1,3,7-Trimethyluric acid** reference standard into a 10 mL Class A volumetric flask.
 - Record the exact weight.
 - Add a small volume of DMSO (approximately 5 mL) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.
 - Once dissolved, bring the volume to the mark with DMSO.
 - Stopper the flask and invert several times to ensure homogeneity.
 - This stock solution should be stored at -20°C or -80°C in amber vials to protect from light.
[\[1\]](#)[\[5\]](#)
- Working Solutions:
 - Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve the desired concentration range for the calibration curve.

- For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL.

HPLC-UV Method for Purity Assessment

Objective: To determine the purity of the **1,3,7-Trimethyluric acid** reference standard using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

Chromatographic Conditions:

- Mobile Phase: Acetonitrile and water (e.g., 20:80 v/v) with 0.1% formic acid. The exact ratio should be optimized for the best peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection Wavelength: 273 nm
- Injection Volume: 10 µL

Procedure:

- Prepare the mobile phase and degas it before use.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the prepared working standard solution of **1,3,7-Trimethyluric acid**.

- Record the chromatogram and integrate the peak area of the main component and any impurities.
- Calculate the purity of the reference standard by the area normalization method:
 - $\text{Purity (\%)} = (\text{Area of main peak} / \text{Total area of all peaks}) \times 100$

LC-MS/MS Method for Identification and Quantification

Objective: To confirm the identity and perform sensitive quantification of **1,3,7-Trimethyluric acid** using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is particularly useful for analyzing the compound in complex biological matrices.

Instrumentation:

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UPLC/HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 μm particle size).
- Data acquisition and analysis software.

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient is:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-5% B

- 6.1-8 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Precursor Ion (Q1): m/z 211.1
- Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 168.1, 140.1). The specific transitions and collision energies should be optimized for the instrument in use.
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Procedure:

- Optimize the MS/MS parameters by infusing a standard solution of **1,3,7-Trimethyluric acid**.
- Develop and optimize the LC gradient to achieve good peak shape and separation from any potential interferences.
- Prepare a calibration curve by analyzing a series of working standard solutions of known concentrations.
- For biological samples, a sample preparation step such as protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) is typically required to remove matrix components.
- Analyze the prepared samples and standards by LC-MS/MS.
- Quantify the amount of **1,3,7-Trimethyluric acid** in the samples by comparing the peak areas to the calibration curve. The use of a stable isotope-labeled internal standard (e.g.,

1,3,7-Trimethyluric acid-d9 is highly recommended for accurate quantification in biological matrices.

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